Patent-Defined Differentiation: Explicit Inclusion in a PERK Kinase Inhibitor Patent
N-(3-chloro-4-fluorophenyl)ethanesulfonamide is explicitly claimed as a compound of interest within a granted patent for N-(substituted-phenyl)-sulfonamide derivatives as kinase inhibitors, particularly targeting PERK kinase [1]. This is a form of intellectual property differentiation. In contrast, generic or single-halogen substituted analogs, such as N-(3-chlorophenyl)ethanesulfonamide, are not specifically claimed in this patent . This patent's claims create a defined class of compounds with a shared, demonstrable biological activity, from which unclaimed analogs are excluded.
| Evidence Dimension | Patent Inclusion/Exclusion |
|---|---|
| Target Compound Data | Explicitly included within the claims of US Patent No. 10,918,642 for N-(substituted-phenyl)-sulfonamide kinase inhibitors. |
| Comparator Or Baseline | N-(3-chlorophenyl)ethanesulfonamide (single halogen analog). |
| Quantified Difference | Explicit exclusion from the patent claims. |
| Conditions | Patent claims for compounds of formula (I) in US Patent No. 10,918,642. |
Why This Matters
Procurement of a compound explicitly covered by an active patent family provides a higher degree of scientific confidence and documented industrial relevance compared to an unclaimed analog.
- [1] USPTO Patent Grants. (2021). N-(substituted-phenyl)-sulfonamide derivatives as kinase inhibitors. US Patent No. 10,918,642. Publication Date: February 16, 2021. View Source
